molecular formula C12H20N4O7 B15157002 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid

5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid

Cat. No.: B15157002
M. Wt: 332.31 g/mol
InChI Key: ARAIBEBZBOPLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid, widely known as the antiviral pharmaceutical Zanamivir, is a complex chemical compound derived from sialic acid and represents the first developed medication in the class of neuraminidase inhibitors . This compound is characterized by its multifunctional nature, featuring key functional groups including acetamido, carbamimidamido (guanidino), and carboxylic acid, which are integral to its reactivity and biological activity . Its molecular formula is C12H20N4O7, with an average mass of 332.313 Da . As a potent and selective inhibitor of influenza virus neuraminidase, Zanamivir exerts its primary research value by preventing the release of viral progeny from infected cells, thereby halting the spread of infection . It is specifically indicated for the treatment of influenza A and B and must be administered via inhalation due to its low oral bioavailability . Beyond its established antiviral application, the structural complexity and diverse functional groups of this compound make it a fascinating subject of study in organic and medicinal chemistry, with potential implications for the development of new pharmacological agents and the exploration of glycosidase enzyme mechanisms . The presence of multiple hydroxyl and carboxylic acid groups confers high hydrophilicity and a propensity for hydrogen bonding, suggesting good solubility in polar solvents like water . This product is provided for non-clinical, in-vitro research purposes and is strictly designated as For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-acetamido-4-(diaminomethylideneamino)-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAIBEBZBOPLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861349
Record name 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid involves multiple steps, including the stereospecific introduction of key nitrogen functionalities. One efficient method involves the use of an oxazoline intermediate to introduce the nitrogen functionality at the C-4 position . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process would likely include purification steps such as crystallization or chromatography to ensure the final product meets the required standards for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its efficacy as a neuraminidase inhibitor.

    Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities. These derivatives can be further studied for their efficacy in inhibiting neuraminidase and other biological targets.

Scientific Research Applications

5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid involves the inhibition of neuraminidase, an enzyme critical for the replication of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus . This inhibition is achieved through specific interactions with the enzyme’s active site, involving hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparison

Feature Laninamivir Zanamivir Oseltamivir
Core Structure 2,6-anhydro-pyranose ring with carbamimidamido and acetamido groups Similar 2,6-anhydro-pyranose core, but lacks methyl substitution Cyclohexene scaffold with ester and pentyloxy groups
Side Chain 7-O-methyl-D-glycero-D-galacto group Glycerol-derived trihydroxypropyl chain Pentyloxy group (prodrug: oseltamivir phosphate)
Key Functional Groups Carbamimidamido (position 4), acetamido (position 5), methyl ether (position 7) Carbamimidamido (position 4), acetamido (position 5), free hydroxyl groups Carboxylate, amino, and ester groups
Stereochemistry D-glycero-D-galacto configuration L-threo configuration R,R configuration at critical positions

Key Observations :

  • Laninamivir’s 7-O-methyl group replaces the polar hydroxyl groups in zanamivir, reducing hydrophilicity and enhancing oral bioavailability .
  • Both Laninamivir and Zanamivir retain the carbamimidamido group , which is essential for binding to conserved residues in the neuraminidase active site (e.g., Arg152, Glu119) .

Pharmacological and Pharmacokinetic Comparison

Parameter Laninamivir Zanamivir Oseltamivir
Administration Route Inhalation or intranasal Inhalation Oral (prodrug)
Half-Life (t₁/₂) ~80 hours (prolonged due to lipophilicity) ~3 hours (rapid renal clearance) 6–10 hours
Bioavailability ~40% (inhaled) <5% (inhaled) >75% (oral)
Antiviral Activity IC₅₀ = 0.9 nM (H1N1) IC₅₀ = 1.2 nM (H1N1) IC₅₀ = 2.5 nM (H1N1)

Key Findings :

  • Laninamivir’s prolonged half-life allows for single-dose regimens, unlike zanamivir’s requirement for twice-daily dosing .
  • The methyl substitution in Laninamivir reduces renal excretion, increasing retention in respiratory tissues .

Clinical Efficacy and Resistance Profile

  • Laninamivir : Demonstrates efficacy against oseltamivir-resistant strains (e.g., H275Y mutation in H1N1) due to its conserved binding mechanism . Clinical trials show 75–85% reduction in symptom duration .
  • Zanamivir : Effective against most influenza strains but requires frequent dosing due to rapid clearance . Resistance is rare but linked to mutations at Glu119 .
  • Oseltamivir : High oral bioavailability but prone to resistance via H275Y mutation .

Research Insights and Derivatives

  • Boc-Protected Laninamivir Analogs : describes a derivative with tert-butoxycarbonyl (Boc) groups, which improves membrane permeability in preclinical models .
  • Synthetic Modifications : Substitution at position 7 (e.g., methyl vs. hydroxyl) directly correlates with metabolic stability and tissue retention .

Biological Activity

Overview of 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic Acid

This compound is a complex carbohydrate derivative that exhibits significant biological activities. Its structure consists of a nononic acid backbone with various functional groups that contribute to its reactivity and interaction with biological systems.

Chemical Structure

The compound's chemical formula is C12H20N4O7C_{12}H_{20}N_{4}O_{7}, indicating the presence of multiple nitrogen and oxygen atoms that are crucial for its biological interactions. The structural features include:

  • Acetamido Group : This group can enhance solubility and bioavailability.
  • Carbamimidamido Group : This moiety may play a role in enzyme inhibition or modulation.
  • Anhydro Structure : Contributes to stability and resistance to enzymatic degradation.

Antimicrobial Properties

Research indicates that derivatives of nononic acids often exhibit antimicrobial properties. The presence of the acetamido and carbamimidamido groups may enhance these effects. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis or function.

Enzyme Inhibition

Compounds similar to this compound have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways. For instance:

Enzyme Inhibition Type Effect
GlycosyltransferasesCompetitiveReduced polysaccharide synthesis
KinasesNon-competitiveAltered signaling pathways

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of nononic acids showed significant inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Antiviral Properties : Another investigation revealed that similar compounds exhibited activity against viral replication in vitro, suggesting potential as antiviral agents.
  • Anti-inflammatory Effects : Research has indicated that some nononic acid derivatives can modulate inflammatory pathways, potentially reducing cytokine release in immune cells.

Research Findings

Several studies highlight the promising biological activities associated with this compound:

  • Study A : Examined the structure-activity relationship (SAR) of various nononic acid derivatives, concluding that modifications at the acetamido position significantly increased antimicrobial potency.
  • Study B : Investigated the pharmacokinetics of related compounds, noting enhanced absorption and bioavailability due to structural modifications similar to those found in this compound.

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